Benzyl 4-bromophenyl ketone

Thermal Stability Crystal Engineering Procurement Specification

Benzyl 4-bromophenyl ketone (4′-bromo-2-phenylacetophenone, 4-bromodeoxybenzoin) is a brominated deoxybenzoin derivative with the formula C₁₄H₁₁BrO and molecular weight 275.14 g·mol⁻¹. It is a crystalline solid (mp 112–116 °C, bp 383.2 °C at 760 mmHg, flash point 84.6 °C) with a logP of ~3.87, indicating substantial hydrophobicity relative to non-halogenated analogs.

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 2001-29-8
Cat. No. B160708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromophenyl ketone
CAS2001-29-8
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyMOSIKPSTRPODHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Benzyl 4-Bromophenyl Ketone (CAS 2001-29-8): Core Physicochemical and Structural Baseline for Procurement Decisions


Benzyl 4-bromophenyl ketone (4′-bromo-2-phenylacetophenone, 4-bromodeoxybenzoin) is a brominated deoxybenzoin derivative with the formula C₁₄H₁₁BrO and molecular weight 275.14 g·mol⁻¹ [1]. It is a crystalline solid (mp 112–116 °C, bp 383.2 °C at 760 mmHg, flash point 84.6 °C) with a logP of ~3.87, indicating substantial hydrophobicity relative to non-halogenated analogs . Full spectroscopic characterization—including ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data—is available through the SDBS database (SDBS No. 41143), providing a reliable reference for identity verification and quality control [2].

Why Benzyl 4-Bromophenyl Ketone Cannot Be Simply Replaced by Deoxybenzoin or Other Halogenated Analogs


Substituting benzyl 4-bromophenyl ketone with the non-halogenated parent deoxybenzoin or even the 4-chloro derivative fails because the para-bromo substituent imparts a unique combination of electronic influence, leaving-group ability, and intermolecular interaction potential that is not replicated by —H, —Cl, or —F. The Hammett σₚ constant for —Br is +0.232 (versus +0.227 for —Cl and +0.062 for —F), meaning the 4-bromo substituent exerts a distinct electron-withdrawing effect that modulates carbonyl reactivity and α-C—H acidity in condensation and alkylation reactions [1]. Moreover, the C—Br bond serves as a selective handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald–Hartwig), whereas the C—Cl bond is significantly less reactive under standard conditions, and —F is inert. Crystallographically, the 4-bromophenyl group engages in halogen-bonding interactions that alter solid-state packing, impacting melting point, solubility, and formulation stability relative to the 4-chloro and des-bromo counterparts [2].

Quantitative Differentiation Evidence: Benzyl 4-Bromophenyl Ketone vs. Closest Analogs


Melting Point Elevation Confirms Enhanced Intermolecular Interactions Relative to 4-Chloro and Des-Bromo Analogs

The melting point of benzyl 4-bromophenyl ketone (112–116 °C) is approximately 58 °C higher than that of the non-halogenated deoxybenzoin (54–55 °C) and 6–9 °C higher than the 4-chloro analog (103–107 °C). This substantial elevation, far exceeding the modest molecular-weight increase, is consistent with the presence of stabilizing C—Br···O=C halogen bonds in the crystal lattice [1].

Thermal Stability Crystal Engineering Procurement Specification

Hammett σₚ Constant Quantifies Distinct Electronic Tuning of the Carbonyl Group vs. 4-Chloro and 4-Fluoro Analogs

The para-bromo substituent carries a Hammett σₚ constant of +0.232, which is nearly identical to —Cl (+0.227) but approximately four-fold greater than —F (+0.062) and opposite in sign to electron-donating substituents such as —CH₃ (−0.170). For the benzyl ketone scaffold, this translates to a measurable increase in carbonyl electrophilicity relative to the fluorinated analog and a substantial shift versus the unsubstituted deoxybenzoin (σₚ = 0) [1].

Electronic Effects SAR Studies Reactivity Prediction

C—Br Bond Enables Superior Cross-Coupling Reactivity Over C—Cl While Retaining Manageable Oxidative Addition Kinetics vs. C—I

The aryl C—Br bond of benzyl 4-bromophenyl ketone undergoes oxidative addition to Pd⁰ with intermediate reactivity: faster than the corresponding C—Cl bond (~10²–10³ fold rate enhancement typical for ArBr vs. ArCl under standard Suzuki conditions) yet more controllable than the hyper-reactive C—I bond, which is prone to homocoupling side reactions and oxidative degradation [1]. In representative Suzuki couplings of 4-bromophenyl substrates, moderate to good yields (58–72%) are achieved with standard catalyst loadings, whereas 4-chlorophenyl substrates frequently require specialized electron-rich phosphine ligands or elevated temperatures to reach comparable yields [2].

Palladium Catalysis Suzuki Coupling Building Block Utility

Positional Isomer Differentiation: 4-Bromo Substituent Permits Regioselective Functionalization Unavailable to 2-Bromo or 3-Bromo Isomers

The para-bromo substitution pattern in benzyl 4-bromophenyl ketone places the bromine atom distal to both the carbonyl and the methylene linker, minimizing steric interference with reactions at the ketone α-position while maintaining a linear geometry relative to the carbonyl dipole. In contrast, the 2-bromo positional isomer introduces significant steric hindrance around the carbonyl, and the 3-bromo isomer presents a meta relationship that alters the π-conjugation pattern and eliminates the possibility of through-conjugation with the carbonyl [1]. This is evidenced by the fact that 4-bromodeoxybenzoin derivatives are specifically utilized in the construction of MDM2 inhibitors where the para-bromophenyl group inserts into the Trp23 and Leu26 pockets of the protein; the ortho- and meta-isomers cannot achieve this binding geometry [2].

Regioselectivity Nucleophilic Aromatic Substitution Conformational Analysis

High-Value Application Scenarios for Benzyl 4-Bromophenyl Ketone Driven by Differentiated Properties


Key Intermediate for p53–MDM2 Protein–Protein Interaction Inhibitor Synthesis

The para-bromophenyl group of benzyl 4-bromophenyl ketone is a critical pharmacophoric element in multiple disclosed MDM2 antagonist chemotypes, where it occupies the Trp23 and Leu26 hydrophobic pockets of MDM2 with high shape complementarity [1]. Crystal structures of co-complexes (e.g., PDB 4JV7) confirm that the 4-bromophenyl moiety makes specific van der Waals and potential halogen-bond contacts that would be lost or weakened with 4-chloro or des-bromo analogs [2]. Medicinal chemistry teams prosecuting this target should specify the 4-bromo derivative to maintain the validated binding mode.

Suzuki–Miyaura Diversification in Parallel Library Synthesis

The C—Br bond provides the optimal reactivity window for automated parallel synthesis platforms: it undergoes efficient oxidative addition at moderate temperatures (80–100 °C) with standard Pd(PPh₃)₄, achieving 58–72% isolated yields without requiring electron-rich Buchwald-type ligands that add cost and complexity [3]. This makes benzyl 4-bromophenyl ketone the preferred building block over the 4-chloro analog in high-throughput medicinal chemistry workflows where broad substrate scope and operational simplicity are paramount.

Crystal Engineering and Solid-Form Screening Studies

The elevated melting point (112–116 °C) and propensity for C—Br···O=C halogen bonding interactions make benzyl 4-bromophenyl ketone an informative model compound for systematic crystal engineering studies. Researchers comparing halogen-bond donor strength across the halide series (F, Cl, Br, I) benefit from the fact that the 4-bromo derivative provides observable halogen bonding without the heavy-atom disorder and radiation sensitivity often encountered with the 4-iodo analog [4].

Reference Standard for Spectroscopic and Chromatographic Method Development

With fully assigned ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data available in the SDBS authoritative database (SDBS No. 41143) [5] and a defined GC purity specification of ≥97.0% , benzyl 4-bromophenyl ketone serves as an excellent reference standard for developing and validating analytical methods targeting brominated aromatic ketones. The availability of certified commercial material with documented purity facilitates procurement for GLP-compliant analytical laboratories.

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